molecular formula C21H17NO3 B14337529 Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate CAS No. 105592-77-6

Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate

Cat. No.: B14337529
CAS No.: 105592-77-6
M. Wt: 331.4 g/mol
InChI Key: SSZUTILCNFFETI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound containing nitrogen This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of suitable substrates, which can be achieved through the recyclization of small and medium carbo-, oxa-, or azacyclanes . Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds .

Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize readily available starting materials and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure optimal yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced azepine derivatives .

Scientific Research Applications

Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azepine ring and phenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 2-oxo-6,7-diphenyl-2,5-dihydro-1H-azepine-4-carboxylate
  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is unique due to its specific azepine ring structure and the presence of two phenyl groupsWhile other compounds may share some functional groups or structural motifs, the combination of the azepine ring and phenyl groups sets this compound apart .

Properties

CAS No.

105592-77-6

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-oxo-6,7-diphenylazepine-4-carboxylate

InChI

InChI=1S/C21H17NO3/c1-2-25-21(24)17-13-18(15-9-5-3-6-10-15)20(22-19(23)14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

SSZUTILCNFFETI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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